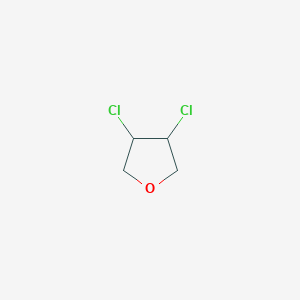

3,4-Dichlorotetrahydrofuran

Description

Structure

3D Structure

Properties

CAS No. |

35128-44-0 |

|---|---|

Molecular Formula |

C4H6Cl2O |

Molecular Weight |

140.99 g/mol |

IUPAC Name |

3,4-dichlorooxolane |

InChI |

InChI=1S/C4H6Cl2O/c5-3-1-7-2-4(3)6/h3-4H,1-2H2 |

InChI Key |

UMHAQPJPKHTAHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CO1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichlorotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dichlorotetrahydrofuran, a halogenated derivative of the versatile solvent and building block, tetrahydrofuran. Due to the limited direct literature on this specific isomer, this document outlines a plausible synthetic pathway based on established chemical principles and provides expected characterization data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Tetrahydrofuran (THF) and its derivatives are fundamental five-membered heterocyclic compounds widely employed as solvents and key intermediates in the synthesis of a vast array of organic molecules, including pharmaceuticals and polymers. The introduction of halogen atoms onto the THF scaffold can significantly alter its physical, chemical, and biological properties, opening avenues for new applications. This compound, in particular, presents an interesting target for synthesis due to the potential for further functionalization at the C-Cl bonds, making it a potentially valuable precursor for the synthesis of complex molecules. This guide details a proposed synthetic route and the expected analytical characterization of this compound.

Synthetic Pathway

A robust and logical synthetic approach to this compound involves the cyclization of a suitable dichlorinated C4 precursor. The proposed pathway commences with the stereospecific dichlorination of a commercially available starting material, followed by an intramolecular Williamson ether synthesis.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

2.1.1. Synthesis of trans-2,3-Dibromo-1,4-butanediol

This procedure is adapted from established dihydroxylation methods.

-

Materials: trans-1,4-Dibromo-2-butene, N-methylmorpholine N-oxide (NMO), Osmium tetroxide (OsO4) solution (4% in water), Acetone, Water, Sodium sulfite.

-

Procedure:

-

To a stirred solution of trans-1,4-dibromo-2-butene (1 equivalent) in a mixture of acetone and water (10:1) at 0 °C, N-methylmorpholine N-oxide (2.2 equivalents) is added.

-

A catalytic amount of osmium tetroxide solution (0.01 equivalents) is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford trans-2,3-dibromo-1,4-butanediol.

-

2.1.2. Synthesis of 2,3-Dichloro-1,4-butanediol

This step involves the conversion of the diol to the corresponding dichloride.

-

Materials: trans-2,3-Dibromo-1,4-butanediol, Thionyl chloride (SOCl2), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

To a solution of trans-2,3-dibromo-1,4-butanediol (1 equivalent) and pyridine (2.5 equivalents) in dry dichloromethane at 0 °C under an inert atmosphere, thionyl chloride (2.2 equivalents) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.

-

The organic layer is separated, washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield crude 2,3-dichloro-1,4-butanediol, which can be used in the next step without further purification or purified by chromatography if necessary.

-

2.1.3. Synthesis of this compound

The final step is an intramolecular Williamson ether synthesis.

-

Materials: 2,3-Dichloro-1,4-butanediol, Sodium hydride (NaH) (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2,3-dichloro-1,4-butanediol (1 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by GC-MS.

-

After completion, the reaction is cautiously quenched by the dropwise addition of water at 0 °C.

-

The mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The crude this compound is then purified by vacuum distillation.

-

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.2 | m | 2H | H-2, H-5 (cis to Cl) |

| ~ 3.8 - 4.0 | m | 2H | H-2, H-5 (trans to Cl) |

| ~ 4.5 - 4.7 | m | 2H | H-3, H-4 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 70 - 75 | C-2, C-5 |

| ~ 60 - 65 | C-3, C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2850 | Medium-Strong | C-H stretching |

| 1100 - 1050 | Strong | C-O-C stretching (ether) |

| 800 - 600 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (C₄H₆Cl₂O)

| m/z | Relative Intensity (%) | Assignment |

| 140/142/144 | Moderate | [M]⁺ (isotopic pattern for 2 Cl) |

| 105/107 | High | [M - Cl]⁺ |

| 70 | High | [C₄H₆O]⁺ |

| 42 | High | [C₂H₂O]⁺ |

Logical Workflow for Synthesis and Characterization

The overall process from conceptualization to characterization follows a logical progression.

Figure 2: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable organic transformations, offering a high probability of success for researchers venturing into the synthesis of this and related halogenated ethers. The predicted characterization data serves as a benchmark for the analysis and confirmation of the final product. The availability of this compound could unlock new possibilities in the development of novel pharmaceuticals and functional materials. Further experimental validation of the protocols and characterization data presented herein is encouraged to solidify the understanding of this intriguing molecule.

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichlorotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-Dichlorotetrahydrofuran. Due to the limited availability of experimental data for this specific isomer, this document also includes calculated values and comparative data for the more extensively studied isomer, 2,3-Dichlorotetrahydrofuran. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields by consolidating available data on its properties, potential synthesis, and general biological context.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. For comparative purposes, experimentally derived data for the isomeric compound 2,3-Dichlorotetrahydrofuran are also presented.

Table 1: Physicochemical Properties of Dichlorotetrahydrofuran Isomers

| Property | This compound (Calculated) | 2,3-Dichlorotetrahydrofuran (Experimental/Computed) |

| Molecular Formula | C₄H₆Cl₂O | C₄H₆Cl₂O[1] |

| Molecular Weight | 141.00 g/mol [2] | 140.99 g/mol [1] |

| Normal Boiling Point | 403.34 K (130.19 °C)[2] | Not available |

| Normal Melting Point | 227.91 K (-45.24 °C)[2] | Not available |

| Standard Gibbs Free Energy of Formation | -98.34 kJ/mol[2] | Not available |

| Enthalpy of Formation at Standard Conditions (gas) | -249.23 kJ/mol[2] | Not available |

| Enthalpy of Vaporization at Standard Conditions | 37.73 kJ/mol[2] | Not available |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.231[2] | 1.6 (XLogP3)[1] |

| Water Solubility (log10WS) | -1.01 mol/l[2] | Not available |

| Critical Temperature | 619.65 K[2] | Not available |

| Critical Pressure | 4227.54 kPa[2] | Not available |

| Critical Volume | 0.319 m³/kmol[2] | Not available |

| McGowan's Characteristic Volume | 86.710 ml/mol[2] | Not available |

Synthesis and Experimental Protocols

Synthesis of 3-Chlorotetrahydrofuran via 3,4-Dichlorobutan-1-ol

A plausible route to this compound would involve the cyclization of 3,4-dichlorobutan-1-ol. The synthesis of this precursor and its subsequent conversion to 3-chlorotetrahydrofuran is detailed in US Patent 4,288,374 A.[3]

Experimental Protocol:

-

Formation of 3-Buten-1-ol: Propylene and aqueous formaldehyde (stabilized with methanol) are reacted in the presence of silica sand at a temperature of 250°-350° C and a pressure of 50-800 atmospheres.[3]

-

Chlorination to 3,4-Dichlorobutan-1-ol: The resulting aqueous 3-buten-1-ol is then reacted with chlorine gas in the presence of a Group IA or IIA chloride (e.g., NaCl or CaCl₂) at a temperature of 0°-50° C. A high chloride ion concentration and low temperatures are preferred to minimize side reactions.[3]

-

Cyclization to 3-Chlorotetrahydrofuran: The 3,4-dichlorobutan-1-ol is treated with an aqueous or alcoholic solution of a Group IA or IIA base (e.g., NaOH or Ca(OH)₂) at a temperature of 25°-200° C. This step results in the formation of 3-chlorotetrahydrofuran.[3]

To synthesize this compound, a modification of this final step would be required to favor the cyclization without the elimination of a chlorine atom. This would likely involve a milder base or different reaction conditions, which would need to be determined experimentally.

Analytical Characterization

Standard analytical techniques would be employed for the characterization of this compound. While specific spectra for this isomer are not available, data for 2,3-Dichlorotetrahydrofuran can be used as a reference for the types of spectroscopic data to be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the precise connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons and carbons on the tetrahydrofuran ring would be indicative of the chlorine atom positions.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the C-O-C ether linkage and the C-Cl bonds.

Reactivity and Stability

The reactivity of this compound is expected to be influenced by the presence of the two chlorine atoms and the ether linkage.

-

Nucleophilic Substitution: The carbon atoms bonded to the chlorine atoms are electrophilic and would be susceptible to nucleophilic attack. This could lead to the substitution of one or both chlorine atoms.

-

Elimination Reactions: Treatment with a strong base could potentially lead to elimination reactions, forming a dihydrofuran derivative.

-

Ether Cleavage: Like other ethers, the C-O bonds could be cleaved under harsh acidic conditions.

-

Stability: The stability of the compound would depend on the specific stereoisomer. Steric hindrance between the chlorine atoms could influence the conformational stability of the tetrahydrofuran ring. In general, polychlorinated alkanes can exhibit considerable environmental persistence.[4][5]

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, general trends for related compounds can provide some insight.

-

Chlorinated Compounds: The introduction of chlorine atoms into organic molecules can significantly alter their biological activity. Halogenated compounds are found in numerous pharmaceuticals and pesticides.[4] The position and number of chlorine atoms can modulate the lipophilicity, metabolic stability, and receptor binding affinity of a molecule.

-

Chlorinated Ethers: Some halogenated ethers are known to have biological effects, including potential neurotoxicity.[6][7]

-

Tetrahydrofuran Moiety: The tetrahydrofuran ring is a common structural motif in a wide range of biologically active natural products.[8]

Given the lack of specific data, any biological evaluation of this compound would require dedicated experimental studies.

Conclusion

This compound is a molecule for which detailed experimental data remains scarce. This guide has compiled the available calculated physicochemical properties and has drawn comparisons with its isomer, 2,3-Dichlorotetrahydrofuran. A potential synthetic route, based on the synthesis of a related compound, has been outlined. While no specific biological activity has been reported, the general properties of chlorinated compounds and tetrahydrofuran-containing molecules suggest that this compound could be of interest for further investigation in medicinal chemistry and materials science. The information provided herein serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound. Further experimental validation of the presented data is highly recommended.

References

- 1. 2,3-Dichlorotetrahydrofuran | C4H6Cl2O | CID 19025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. US4288374A - Synthesis of 3-buten-1-ol, 3,4-dichlorobutan-1-ol and 3-chlorotetrahydrofuran - Google Patents [patents.google.com]

- 4. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polychlorinated alkanes in indoor environment: A review of levels, sources, exposure, and health implications for chlorinated paraffin mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Exposure to halogenated ethers causes neurodegeneration and behavioural changes in young healthy experimental animals: a systematic review and meta analyses | Semantic Scholar [semanticscholar.org]

- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 3,4-Dichlorotetrahydrofuran

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3,4-dicholorotetrahydrofuran. Due to the absence of experimentally acquired and published spectra for this specific compound in available databases, this document presents predicted ¹H and ¹³C NMR data. These predictions are generated using established computational algorithms and serve as a valuable reference for researchers working with this and related molecules.

The guide also outlines a comprehensive, generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, which is directly applicable to 3,4-dichlorotetrahydrofuran.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions were generated using computational models that analyze the molecule's topology and electronic environment. It is important to note that actual experimental values may vary depending on solvent, concentration, and temperature.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Table 1: Predicted ¹H NMR Chemical Shifts for cis-3,4-Dichlorotetrahydrofuran

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2, H5 | 4.15 - 4.30 | Multiplet | - |

| H3, H4 | 4.60 - 4.75 | Multiplet | - |

Table 2: Predicted ¹H NMR Chemical Shifts for trans-3,4-Dichlorotetrahydrofuran

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2, H5 | 3.90 - 4.25 | Multiplet | - |

| H3, H4 | 4.45 - 4.65 | Multiplet | - |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Table 3: Predicted ¹³C NMR Chemical Shifts for cis and trans-3,4-Dichlorotetrahydrofuran

| Carbon | Isomer | Predicted Chemical Shift (ppm) |

| C2, C5 | cis | ~ 70-72 |

| C3, C4 | cis | ~ 60-63 |

| C2, C5 | trans | ~ 68-71 |

| C3, C4 | trans | ~ 58-61 |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Quantity of Material : For ¹H NMR, weigh approximately 5-25 mg of the compound. For the less sensitive ¹³C NMR, a higher concentration is preferable, typically 50-100 mg, or as much as will dissolve to form a near-saturated solution.

-

Solvent Selection : Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The typical volume required is 0.6-0.7 mL.

-

Dissolution and Filtration : Dissolve the sample in the deuterated solvent in a small, clean glass vial. To remove any particulate matter, which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final solution must be clear and free of suspended particles.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common practice.

-

Labeling : Clearly label the NMR tube with a permanent marker. If using tape or a sticker, ensure it is flush with the tube to avoid issues with the spectrometer's sample holder.

NMR Data Acquisition

These steps are performed using a modern NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300-600 MHz or higher.

-

Instrument Setup : Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

-

Locking and Shimming : The spectrometer's field frequency is "locked" to the deuterium signal of the solvent. This compensates for any magnetic field drift over time. The magnetic field homogeneity is then optimized through a process called "shimming," which involves adjusting a series of shim coils to maximize field uniformity across the sample volume. This step is crucial for achieving sharp, symmetrical peaks.

-

Tuning and Matching : The NMR probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) and the impedance is matched to that of the transmitter and receiver for maximum energy transfer and sensitivity.

-

Acquisition of ¹H Spectrum :

-

A standard one-pulse experiment is typically used.

-

Key parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay.

-

For a sample of sufficient concentration, a good quality ¹H spectrum can often be obtained in a few minutes.

-

-

Acquisition of ¹³C Spectrum :

-

A proton-decoupled experiment is standard, which simplifies the spectrum to single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans are required, and the acquisition time can range from 20 minutes to several hours.

-

Data Processing

The raw data, known as the Free Induction Decay (FID), is processed to generate the final spectrum.

-

Fourier Transformation : The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase and Baseline Correction : The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat and at zero intensity.

-

Referencing : The chemical shift axis is calibrated by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0 ppm) to its known value.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of an NMR experiment, from initial sample preparation to final spectral analysis.

Caption: A flowchart of the standard NMR experimental workflow.

Stereoisomers and Chirality of 3,4-Dichlorotetrahydrofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 3,4-dichlorotetrahydrofuran. Due to the limited availability of direct research on this specific molecule, this guide consolidates information from analogous 3,4-disubstituted tetrahydrofurans to infer its stereochemical properties, potential synthetic routes, and analytical methodologies for separation and characterization. The document outlines generalized experimental protocols for the synthesis of cis and trans diastereomers, their chiral resolution, and characterization using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Furthermore, it explores the conformational analysis of the stereoisomers and discusses the potential biological significance of chirality in substituted tetrahydrofuran scaffolds. This guide serves as a foundational resource for researchers interested in the stereochemistry and potential applications of halogenated five-membered heterocyclic compounds.

Introduction

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast array of natural products and biologically active molecules. The stereochemical configuration of substituents on the THF ring often plays a pivotal role in determining the biological activity and pharmacological profile of these compounds. This compound presents a compelling case study in stereoisomerism, possessing two chiral centers at the C3 and C4 positions. This gives rise to a pair of enantiomers for the cis diastereomer and a pair of enantiomers for the trans diastereomer.

This guide will delve into the theoretical and practical aspects of the stereoisomers of this compound, providing a framework for their synthesis, separation, and characterization.

Stereoisomers of this compound

The presence of two stereocenters at positions 3 and 4 in the tetrahydrofuran ring of this compound results in the existence of two diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers.

-

cis-3,4-Dichlorotetrahydrofuran: In this isomer, the two chlorine atoms are on the same face of the tetrahydrofuran ring. It exists as a racemic mixture of (3R,4S)-3,4-dichlorotetrahydrofuran and (3S,4R)-3,4-dichlorotetrahydrofuran.

-

trans-3,4-Dichlorotetrahydrofuran: In this isomer, the two chlorine atoms are on opposite faces of the ring. It exists as a racemic mixture of (3R,4R)-3,4-dichlorotetrahydrofuran and (3S,4S)-3,4-dichlorotetrahydrofuran.

Synthesis and Separation of Stereoisomers

While specific literature on the synthesis of this compound is scarce, general methods for the dichlorination of tetrahydrofuran precursors can be proposed. The stereochemical outcome of such reactions is often dependent on the starting material and reaction conditions.

Proposed Synthetic Pathways

A plausible synthetic approach involves the dichlorination of a suitable unsaturated precursor, such as 2,5-dihydrofuran or a derivative thereof. The choice of chlorinating agent and reaction conditions would be critical in controlling the diastereoselectivity of the addition reaction.

Experimental Protocols (Generalized)

Protocol 3.2.1: Dichlorination of 2,5-Dihydrofuran

-

Reaction Setup: A solution of 2,5-dihydrofuran in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Chlorination: A chlorinating agent (e.g., a solution of chlorine in the same solvent, or N-chlorosuccinimide with a catalytic amount of an acid) is added dropwise to the cooled solution while stirring.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to remove excess chlorine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting crude product, a mixture of cis- and trans-3,4-dichlorotetrahydrofuran, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the diastereomers.

Protocol 3.2.2: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of halogenated compounds.

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Analysis: The racemic mixture of either the cis or trans diastereomer is dissolved in the mobile phase and injected onto the chiral HPLC system. The separation is monitored using a suitable detector (e.g., UV or refractive index).

-

Preparative Separation: For isolation of the individual enantiomers, a preparative or semi-preparative chiral column is used with the optimized mobile phase. Fractions corresponding to each enantiomeric peak are collected.

-

Enantiomer Recovery: The collected fractions are concentrated under reduced pressure to yield the separated enantiomers. The enantiomeric excess (ee) of each fraction should be determined by analytical chiral HPLC.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of this compound based on the coupling constants between the protons at C3 and C4.

-

cis Isomer: The dihedral angle between the C3-H and C4-H bonds is expected to be approximately 0° and 120° in the two most stable envelope conformations. This would result in a relatively small through-bond coupling constant (³JHH).

-

trans Isomer: The dihedral angle between the C3-H and C4-H bonds is expected to be approximately 120° and 180° in the two most stable envelope conformations. The anti-periplanar arrangement in one of the conformers would lead to a larger ³JHH coupling constant compared to the cis isomer.

Table 1: Predicted ¹H NMR Data for this compound Diastereomers (in CDCl₃)

| Proton | cis-Isomer (Predicted δ, multiplicity, J) | trans-Isomer (Predicted δ, multiplicity, J) |

| H2, H5 | 3.8 - 4.2 ppm, m | 3.8 - 4.2 ppm, m |

| H3, H4 | 4.3 - 4.6 ppm, m | 4.3 - 4.6 ppm, m |

| ³JH3-H4 | ~2-4 Hz | ~6-8 Hz |

Note: These are predicted values based on analogous structures. Actual values may vary.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. To perform this analysis, a single crystal of an enantiomerically pure sample is required. The crystallographic data provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms, unequivocally establishing the stereochemistry.

Conformational Analysis

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (Cs symmetry) and twist (C₂ symmetry) forms. The substituents at the C3 and C4 positions will influence the conformational preference to minimize steric and dipolar interactions.

For this compound, the conformational equilibrium will be influenced by the desire to place the bulky and electronegative chlorine atoms in positions that minimize gauche interactions and unfavorable dipole-dipole interactions.

Chirality and Biological Activity

While no specific biological activity has been reported for this compound, the stereochemistry of substituted tetrahydrofurans is known to be a critical determinant of their biological function. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Therefore, the ability to synthesize and isolate stereochemically pure isomers of this compound is crucial for any future investigation into its potential biological applications.

Table 2: Hypothetical Physical Properties of this compound Stereoisomers

| Property | rac-cis-3,4-Dichlorotetrahydrofuran | rac-trans-3,4-Dichlorotetrahydrofuran | (+)-trans-3,4-Dichlorotetrahydrofuran |

| Melting Point (°C) | (Predicted) | (Predicted) | (Predicted) |

| Boiling Point (°C) | (Predicted) | (Predicted) | (Predicted) |

| Optical Rotation [α]D | 0° | 0° | Positive value |

Note: This table presents hypothetical data as experimental values are not available in the literature. Enantiomers will have identical melting and boiling points but opposite signs of optical rotation.

Conclusion

This technical guide has provided a comprehensive, albeit largely theoretical, overview of the stereoisomers and chirality of this compound. By drawing upon established principles of stereochemistry and the known chemistry of analogous substituted tetrahydrofurans, we have outlined potential synthetic strategies, methods for separation and characterization, and key structural features. The detailed, generalized experimental protocols and predictive data tables offer a valuable starting point for researchers venturing into the study of this and similar halogenated heterocyclic systems. The elucidation of the specific properties and biological activities of the individual stereoisomers of this compound remains a promising area for future research.

Lacking Specific Data, a Guide to Determining the Solubility of 3,4-Dichlorotetrahydrofuran in Common Organic Solvents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar polarities are more likely to be soluble in one another. 3,4-Dichlorotetrahydrofuran is a moderately polar molecule due to the presence of the ether oxygen and the two chlorine atoms. Based on this, its expected solubility in various common organic solvents can be summarized as follows:

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar C-O and C-Cl bonds of this compound, leading to good solvation. THF, being the parent ether, is expected to be an excellent solvent.[1][2][3] |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to Low | While these solvents are polar, their primary intermolecular forces are hydrogen bonds. This compound can act as a hydrogen bond acceptor at the oxygen atom, but it cannot donate hydrogen bonds. Its solubility will depend on the balance between dipole-dipole interactions and the disruption of the solvent's hydrogen bonding network. Solubility in water is expected to be low.[2][3] |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low to Moderate | These solvents have very low polarity and primarily interact through weak van der Waals forces. While the chlorinated hydrocarbon portion of this compound might allow for some interaction, the overall polarity of the molecule is likely too high for high solubility in these solvents.[2][3] |

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is widely recognized for its reliability.[4]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator with a shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaking incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[5] The solution should be in contact with an excess of the solid solute throughout this period.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is crucial to use a syringe filter.

-

-

Quantification:

-

Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of most solids in liquids increases with temperature.[4] Therefore, it is expected that this compound will be more soluble at higher temperatures.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a critical role. A solvent with a polarity similar to that of this compound will be a better solvent.[4]

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

References

Navigating the Acquisition of 3,4-Dichlorotetrahydrofuran: A Technical Guide for Researchers

Commercial Availability and Procurement Strategy

Initial market research indicates that 3,4-Dichlorotetrahydrofuran is not a stock item in the catalogs of major chemical suppliers. Its procurement, therefore, necessitates a custom synthesis approach. This involves contracting a specialized chemical synthesis company, often a Contract Research Organization (CRO), to produce the compound on an exclusive basis.

The process of commissioning a custom synthesis typically follows a structured workflow, ensuring clarity on project scope, timelines, and deliverables between the client and the synthesis provider.

Typical Custom Synthesis Workflow

The journey from inquiry to delivery of a custom-synthesized molecule like this compound involves several key stages.[1][2][3][4][5][][7][8][9][10] Researchers can expect a collaborative process with their chosen CRO, as illustrated in the workflow diagram below.

Caption: General Workflow for Commissioning Custom Chemical Synthesis.

Physicochemical and Calculated Properties

While experimental data for this compound is scarce due to its non-commercial nature, computational methods provide valuable predicted properties. These properties are essential for planning synthetic workups, purification, and subsequent experimental use.

| Property | Value | Unit | Source |

| Molecular Formula | C₄H₆Cl₂O | Cheméo | |

| Molecular Weight | 141.00 | g/mol | Cheméo |

| Normal Boiling Point (Tboil) | 403.34 | K | Joback Calculated |

| Normal Melting Point (Tfus) | 227.91 | K | Joback Calculated |

| Critical Temperature (Tc) | 619.65 | K | Joback Calculated |

| Critical Pressure (Pc) | 4227.54 | kPa | Joback Calculated |

| Critical Volume (Vc) | 0.319 | m³/kmol | Joback Calculated |

| Enthalpy of Formation (Ideal Gas, ΔfH°gas) | -249.23 | kJ/mol | Joback Calculated |

| Gibbs Free Energy of Formation (ΔfG°) | -98.34 | kJ/mol | Joback Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 37.73 | kJ/mol | Joback Calculated |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.231 | Crippen Calculated | |

| Water Solubility (log10WS) | -1.01 | mol/l | Crippen Calculated |

| McGowan's Characteristic Volume (McVol) | 86.710 | ml/mol | McGowan Calculated |

Proposed Synthesis Route and Experimental Protocol

A plausible and efficient synthetic route to this compound is the direct dichlorination of the commercially available starting material, 2,3-dihydrofuran. This reaction is an electrophilic addition of chlorine across the double bond of the enol ether.

Caption: Proposed Synthesis of this compound.

Hypothetical Experimental Protocol: Dichlorination of 2,3-Dihydrofuran

The following protocol is a hypothetical procedure based on established principles of electrophilic addition to alkenes and enol ethers. It should be adapted and optimized by experienced synthetic chemists.

Materials:

-

2,3-Dihydrofuran (1.0 eq)

-

Chlorine (Cl₂) gas or a solution of chlorine in an inert solvent (1.0 - 1.1 eq)

-

Anhydrous inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

Nitrogen or Argon gas for inert atmosphere

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Brine (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a dropping funnel or gas dispersion tube.

-

Ice bath or cryocooler for temperature control.

-

Separatory funnel.

-

Rotary evaporator.

-

Distillation apparatus for purification.

Procedure:

-

Reaction Setup: A solution of 2,3-dihydrofuran in an anhydrous inert solvent is prepared in the three-necked flask under an inert atmosphere (Nitrogen or Argon). The flask is cooled to 0 °C using an ice bath.

-

Chlorine Addition: A solution of chlorine in the same inert solvent is added dropwise to the stirred solution of 2,3-dihydrofuran. Alternatively, chlorine gas can be bubbled through the solution at a controlled rate. The temperature should be carefully monitored and maintained at or below 0 °C to minimize side reactions. The addition is continued until a slight yellow color of excess chlorine persists.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Quenching: Once the reaction is complete, the mixture is carefully quenched by the addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess chlorine.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with the same inert solvent. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, this compound, is purified by vacuum distillation to yield the final product.

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Suppliers of Starting Materials and Custom Synthesis Services

For the successful synthesis of this compound, reliable sourcing of the precursor, 2,3-dihydrofuran, and a competent custom synthesis partner are crucial.

Potential Suppliers of 2,3-Dihydrofuran

The following table lists some of the commercial suppliers of 2,3-dihydrofuran. It is advisable to request quotes and check for availability and purity specifications from multiple vendors.

| Supplier | Website |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| Thermo Fisher Scientific (Alfa Aesar) | --INVALID-LINK-- |

| TCI Chemicals | --INVALID-LINK-- |

| Oakwood Chemical | --INVALID-LINK-- |

| Combi-Blocks | --INVALID-LINK-- |

Companies Offering Custom Synthesis of Heterocyclic Compounds

A wide range of companies specialize in the custom synthesis of complex organic molecules, including heterocyclic compounds. The following list provides a starting point for identifying a suitable partner for the synthesis of this compound.

| Company | Website | Specialization Highlights |

| WuXi AppTec | --INVALID-LINK-- | Integrated services from discovery to commercialization. |

| Pharmaron | --INVALID-LINK-- | Broad expertise in synthetic and medicinal chemistry. |

| Evotec | --INVALID-LINK-- | Drug discovery and development services. |

| Syngene | --INVALID-LINK-- | Contract research and manufacturing services. |

| Charles River Laboratories | --INVALID-LINK-- | Early-stage drug discovery and development. |

| AMRI (Albany Molecular Research Inc.) | --INVALID-LINK-- | Custom synthesis, process development, and manufacturing. |

| ChemBridge | --INVALID-LINK-- | Custom synthesis and diverse screening libraries. |

| Asymchem | --INVALID-LINK-- | CDMO services for the pharmaceutical industry. |

| BOC Sciences | --INVALID-LINK-- | Custom synthesis of a wide range of chemicals.[] |

| Synthonix | --INVALID-LINK-- | Custom synthesis of building blocks for drug discovery. |

Disclaimer: This guide provides a framework for the acquisition of this compound. The hypothetical experimental protocol is for informational purposes only and should be executed by qualified chemists in a suitable laboratory setting. The list of suppliers and custom synthesis companies is not exhaustive and does not constitute an endorsement. Researchers should conduct their own due diligence when selecting partners and materials.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. arxspan.com [arxspan.com]

- 3. biotage.com [biotage.com]

- 4. biotage.com [biotage.com]

- 5. Everything you need to Know About Custom Synthesis [chemxpert.com]

- 7. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]

- 8. What is Custom Synthesis & Contract Research? FAQ - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. resolvemass.ca [resolvemass.ca]

A Technical Guide to the Fundamental Reactivity of the C-Cl Bond in 3,4-Dichlorotetrahydrofuran

Disclaimer: Direct experimental literature on the reactivity of 3,4-dichlorotetrahydrofuran is limited. This guide provides a predictive overview based on the well-established principles of organic chemistry and documented reactivity of analogous structures, such as other chlorinated ethers and vicinal dichlorides. The experimental protocols provided are generalized and would require optimization for specific applications.

Introduction

This compound is a halogenated saturated heterocycle possessing two vicinal chlorine atoms on its five-membered ether ring. This substitution pattern makes it a potentially versatile building block in organic synthesis and drug development. The carbon-chlorine (C-Cl) bonds are the primary sites of reactivity, allowing for the introduction of diverse functionalities through substitution, the formation of unsaturation via elimination, or their removal by reduction.

This technical guide serves as an in-depth exploration of the fundamental reactivity of these C-Cl bonds. It is intended for researchers, scientists, and drug development professionals who may consider using this or structurally related scaffolds in their work. We will examine the key reaction pathways—nucleophilic substitution, elimination, and reductive dechlorination—by analyzing their mechanistic underpinnings, predicting outcomes, and providing generalized experimental frameworks.

Structural and Electronic Properties

The reactivity of this compound is governed by its structure. The tetrahydrofuran ring is non-planar, adopting an envelope or twist conformation. This leads to the existence of cis and trans diastereomers, the stereochemistry of which will significantly influence reaction outcomes, particularly in concerted mechanisms.

The C-Cl bond is polar, with the carbon atom being electrophilic (δ+) and the chlorine atom being electronegative (δ-). The adjacent ether oxygen atom exerts a strong electron-withdrawing inductive effect, further increasing the electrophilicity of the C3 and C4 carbons and making them susceptible to nucleophilic attack. Computational studies on similar chloro-alkoxy structures suggest that intramolecular interactions, such as hyperconjugation involving the oxygen lone pairs, can influence C-Cl bond length and reactivity.[1]

Key Reaction Pathways of the C-Cl Bond

The C-Cl bond in this compound can undergo three primary types of transformations: nucleophilic substitution, elimination, and reduction.

Nucleophilic Substitution

In nucleophilic substitution, a nucleophile replaces one or both chlorine atoms. The reaction typically proceeds via an S(_N)2 or S(_N)1 mechanism, with the outcome being highly dependent on the substrate, nucleophile, solvent, and temperature.

Mechanism:

-

S(_N)2 Mechanism: This bimolecular pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.[2] For this compound, this mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction would proceed stepwise, with the substitution of the first chlorine atom potentially influencing the rate of the second.

-

S(_N)1 Mechanism: This unimolecular pathway proceeds through a carbocation intermediate. The secondary nature of the C3 and C4 carbons makes this less favorable than for tertiary systems. However, the adjacent ether oxygen could potentially stabilize a carbocation through resonance (forming an oxocarbenium ion), making an S(_N)1 pathway accessible, particularly with weak nucleophiles in polar protic solvents.[2][3] This pathway would lead to a racemic or diastereomeric mixture of products.

| Nucleophile (Nu:) | Reagent Example | Solvent | Expected Product(s) |

| Hydroxide | NaOH, H₂O | H₂O/THF | 3-Chloro-4-hydroxytetrahydrofuran, Tetrahydrofuran-3,4-diol |

| Alkoxide | NaOCH₃ | CH₃OH | 3-Chloro-4-methoxytetrahydrofuran, 3,4-Dimethoxytetrahydrofuran |

| Thiolate | NaSCH₃ | DMF | 3-Chloro-4-(methylthio)tetrahydrofuran, 3,4-Bis(methylthio)tetrahydrofuran |

| Azide | NaN₃ | DMSO | 3-Azido-4-chlorotetrahydrofuran, 3,4-Diazidotetrahydrofuran |

| Cyanide | NaCN | DMSO | 4-Chloro-tetrahydrofuran-3-carbonitrile, Tetrahydrofuran-3,4-dicarbonitrile |

| Amine | R₂NH | Acetonitrile | 3-Chloro-4-(dialkylamino)tetrahydrofuran, 3,4-Bis(dialkylamino)tetrahydrofuran |

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and a suitable polar aprotic solvent (e.g., anhydrous DMF or DMSO).

-

Reagent Addition: Add the nucleophile (e.g., sodium azide, 1.1 eq for monosubstitution or 2.2 eq for disubstitution) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

-

Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: S(_{N})2 pathway showing inversion of stereochemistry.

Elimination Reactions

The presence of two vicinal chlorine atoms allows for dehydrochlorination to form unsaturated products. These reactions are typically base-induced and follow E2 or E1 mechanisms.

Mechanism:

-

E2 Mechanism: This concerted, single-step mechanism is favored by strong, bulky bases (to minimize competing S(_N)2 reactions) and requires an anti-periplanar arrangement between a β-hydrogen and the chlorine leaving group.[4] The stereochemistry of the starting dichlorotetrahydrofuran isomer is critical. A double elimination reaction using a very strong base like sodium amide can potentially lead to the formation of furan.[5][6]

-

E1 Mechanism: This pathway, proceeding through the same carbocation as the S(_N)1 reaction, is less likely but possible under heating with a non-nucleophilic acid. It is generally less stereospecific than the E2 pathway.

The initial elimination product would be a chlorodihydrofuran, which could undergo a second elimination to yield 2,3-dihydrofuran, 2,5-dihydrofuran, or furan itself, depending on the reaction conditions and the position of the initial double bond.

| Base | Reagent Example | Solvent | Expected Product(s) |

| Strong, Hindered | Potassium tert-butoxide (KOtBu) | THF | 2,3-Dihydrofuran / 2,5-Dihydrofuran (via second elimination) |

| Strong, Unhindered | Sodium Ethoxide (NaOEt) | Ethanol | Dihydrofuran isomers, potential substitution products |

| Very Strong | Sodium Amide (NaNH₂) | liq. NH₃ | Furan (via double elimination) |

| Weak, Non-nucleophilic | 1,8-Diazabicycloundec-7-ene (DBU) | Toluene | Dihydrofuran isomers |

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or Toluene).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 2.2 eq for double elimination) slowly as a solid or as a solution in the reaction solvent.

-

Reaction Conditions: Allow the reaction to warm to room temperature or heat to reflux, depending on the reactivity. Monitor the reaction's progress by GC-MS, looking for the disappearance of the starting material and the formation of lower boiling point products.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether), and separate the layers. Extract the aqueous phase with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a distillation setup (if the product is volatile) or a rotary evaporator. Further purification can be achieved by distillation.

Caption: E2 pathway for the formation of a dihydrofuran.

Reductive Dechlorination

Reduction involves the replacement of the C-Cl bonds with C-H bonds, ultimately leading to the parent tetrahydrofuran molecule. This can be achieved through various methods, most commonly via radical-mediated or catalytic hydrogenation processes.

Mechanism:

-

Radical Reduction: This is a common method for C-Cl bond cleavage. A radical initiator (e.g., AIBN) is used to generate a radical (e.g., from tributyltin hydride, Bu₃SnH), which abstracts a chlorine atom from the substrate. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of the hydride reagent, propagating a chain reaction.[7] The reaction proceeds stepwise, allowing for the potential isolation of 3-chlorotetrahydrofuran.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst, where the C-Cl bond is hydrogenolyzed. A base, such as triethylamine or sodium acetate, is often added to neutralize the HCl that is formed.

| Reducing Agent / System | Reagent Example | Conditions | Expected Product(s) |

| Radical Hydride Source | Bu₃SnH, AIBN | Toluene, 80-100 °C | 3-Chlorotetrahydrofuran, Tetrahydrofuran |

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Methanol, Et₃N | Tetrahydrofuran |

| Dissolving Metal | Na, liq. NH₃ | -78 °C | Tetrahydrofuran |

| Photochemical Reduction | 2-Propanol | UV light | 3-Chlorotetrahydrofuran, Tetrahydrofuran[7] |

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add this compound (1.0 eq) dissolved in a degassed solvent such as toluene.

-

Reagent Addition: Add tributyltin hydride (Bu₃SnH, 2.2 eq) via syringe, followed by a catalytic amount of a radical initiator (e.g., AIBN, 0.1 eq).

-

Reaction Conditions: Heat the mixture to 80-90 °C. The reaction is often complete within a few hours. Monitor by TLC or GC-MS.

-

Workup: Cool the reaction mixture and concentrate it under reduced pressure.

-

Purification: The crude product, which contains organotin byproducts, must be purified carefully. This can be achieved by dissolving the residue in acetonitrile and washing with hexane to remove the tin compounds, or by column chromatography on silica gel.

Caption: Radical chain mechanism for reductive dechlorination.

General Experimental Workflow

Regardless of the specific transformation, a general workflow is followed for conducting these reactions, from initial setup to final analysis.

Caption: General workflow for a synthetic chemistry experiment.

Conclusion

The two C-Cl bonds in this compound are the focal points of its chemical reactivity. Based on established principles, these bonds are susceptible to nucleophilic substitution, base-induced elimination, and various methods of reductive cleavage. The choice of reagents and reaction conditions can be tuned to favor one pathway over the others, allowing for selective functionalization. The stereochemistry of the starting material is a critical parameter that will dictate the stereochemical outcome of concerted reactions. This predictable, albeit complex, reactivity profile makes this compound a promising and versatile intermediate for the synthesis of novel heterocyclic compounds relevant to the pharmaceutical and materials science industries. Further experimental work is necessary to fully delineate the specific reaction kinetics, yields, and stereoselectivities for this particular molecule.

References

- 1. "Computational study of the C-CI bond length" by Anna Reznickova [scholarworks.smith.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ch 9 : Preps. of alkynes via Elimination [chem.ucalgary.ca]

- 7. CCCC 1993, Volume 58, Issue 3, Abstracts pp. 565-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

Methodological & Application

Application Notes and Protocols: Use of 3,4-Dichlorotetrahydrofuran in Nucleophilic Substitution Reactions

A comprehensive search of the scientific literature has revealed no specific examples of the use of 3,4-dichlorotetrahydrofuran in nucleophilic substitution reactions. While the synthesis of substituted tetrahydrofurans is a well-explored area of organic chemistry, and nucleophilic substitution is a fundamental reaction class, the direct displacement of the chloro substituents on a saturated this compound ring with common nucleophiles such as amines or azides is not documented in readily accessible scientific databases.

The available literature primarily focuses on alternative strategies for the synthesis of 3,4-disubstituted tetrahydrofurans, including:

-

Cycloaddition Reactions: [3+2] cycloaddition and annulation reactions are powerful methods for constructing the tetrahydrofuran ring with desired substituents.

-

Intramolecular Cyclization: The cyclization of acyclic precursors, such as diols or hydroxyalkenes, is a common approach to form the tetrahydrofuran core.

-

Reactions of Furanone Derivatives: A significant body of research exists on the nucleophilic substitution reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanones (derivatives of mucochloric and mucobromic acid). However, the electronic properties and reactivity of these unsaturated lactones are substantially different from that of the saturated this compound, and the reaction conditions and outcomes cannot be directly extrapolated.

The lack of published data on nucleophilic substitution reactions of this compound suggests that this may not be a synthetically viable or commonly employed transformation. The C-Cl bonds in this saturated heterocyclic system are attached to sp³-hybridized carbon atoms and lack the activation provided by adjacent unsaturation or electron-withdrawing groups that is typically required for facile nucleophilic displacement.

Given the absence of experimental data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and mechanistic diagrams. The generation of such content would require speculation and would not be based on established scientific findings.

Researchers and drug development professionals interested in the synthesis of 3,4-disubstituted tetrahydrofurans are encouraged to explore the alternative synthetic routes mentioned above, which are well-documented in the chemical literature.

General Considerations for Nucleophilic Substitution on Saturated Alkyl Halides

For researchers wishing to explore the reactivity of this compound in nucleophilic substitution reactions, the following general principles for SN2 reactions on secondary alkyl chlorides should be considered. It is important to note that these are general guidelines and the specific reactivity of this compound may be influenced by the presence of the ether oxygen and the stereochemistry of the starting material.

Factors Influencing Reactivity:

-

Nucleophile: Strong, small, and non-bulky nucleophiles would be expected to be more effective.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are typically used to solvate the cation of the nucleophilic salt and increase the reactivity of the nucleophile.

-

Temperature: Elevated temperatures are often required to promote substitution at secondary carbon centers.

-

Leaving Group: Chloride is a reasonably good leaving group, but its departure can be assisted by the use of additives.

-

Stereochemistry: Nucleophilic substitution at a chiral center via an SN2 mechanism proceeds with inversion of configuration. The stereochemical outcome of a double substitution on a vicinal dihalide would depend on the relative stereochemistry of the starting material and the reaction conditions.

A hypothetical experimental workflow for investigating such a reaction is presented below. This is a generalized starting point for investigation and would require significant optimization and characterization.

Caption: Hypothetical experimental workflow.

Application Notes and Protocols: 3,4-Dichlorotetrahydrofuran in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents, particularly in the antiviral and anticancer fields. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it an attractive structural motif for designing enzyme inhibitors and receptor ligands. 3,4-Dichlorotetrahydrofuran is a versatile, though not widely documented, starting material that offers two reactive centers for nucleophilic substitution. This allows for the stereocontrolled introduction of various functionalities, making it a potentially valuable building block for the synthesis of diverse compound libraries aimed at drug discovery. These application notes describe a potential synthetic route for creating a key pharmaceutical intermediate, a protected 3,4-diaminotetrahydrofuran, from this compound.

Hypothetical Application: Synthesis of a Protected 3,4-Diaminotetrahydrofuran Intermediate

A key challenge in the synthesis of many pharmaceutical agents, including protease inhibitors, is the creation of stereochemically defined and functionalized core structures. 3,4-Diaminotetrahydrofuran represents a valuable chiral scaffold that can mimic the transition state of peptide hydrolysis, making it a suitable core for certain classes of enzyme inhibitors. The following section outlines a hypothetical synthetic protocol for the preparation of (3S,4R)-N3,N4-dibenzyltetrahydrofuran-3,4-diamine, a protected intermediate, from meso-3,4-Dichlorotetrahydrofuran. The benzyl groups serve as protecting groups that can be removed in a later synthetic step.

The proposed reaction involves a double nucleophilic substitution of the chlorine atoms on the tetrahydrofuran ring by benzylamine. The stereochemistry of the final product will depend on the reaction mechanism (SN2) and the starting material's stereochemistry. For this note, we will assume a meso starting material to yield a racemic mixture of the trans-diaminated product, which can then be resolved.

Caption: Proposed synthesis of a protected diaminotetrahydrofuran intermediate.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of (3S,4R)-N3,N4-dibenzyltetrahydrofuran-3,4-diamine.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 g (6.37 mmol) |

| Benzylamine | 2.73 g (25.5 mmol, 4.0 equiv) |

| Potassium Carbonate | 2.64 g (19.1 mmol, 3.0 equiv) |

| Solvent | |

| Acetonitrile | 20 mL |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 24 hours |

| Product | |

| Product Name | (3S,4R)-N3,N4-dibenzyltetrahydrofuran-3,4-diamine |

| Theoretical Yield | 1.90 g |

| Actual Yield | 1.33 g (70%) |

| Purity (by HPLC) | >98% |

| Analytical Data | |

| Appearance | White to off-white solid |

| Mass Spectrum (ESI+) | m/z = 297.19 [M+H]⁺ |

Experimental Protocol

Synthesis of (3S,4R)-N3,N4-dibenzyltetrahydrofuran-3,4-diamine

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 6.37 mmol), potassium carbonate (2.64 g, 19.1 mmol), and acetonitrile (20 mL).

-

Stir the suspension at room temperature for 10 minutes.

-

Add benzylamine (2.73 g, 25.5 mmol) to the suspension.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

-

Work-up and Isolation:

-

After 24 hours, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with ethyl acetate (3 x 10 mL).

-

Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude oil.

-

Dissolve the crude oil in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of 10% to 50% ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield (3S,4R)-N3,N4-dibenzyltetrahydrofuran-3,4-diamine as a white to off-white solid.

-

Application Notes and Protocols: 3,4-Dichlorotetrahydrofuran as a Versatile Precursor for Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-dichlorotetrahydrofuran as a starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols detailed below are designed to be a practical guide for laboratory synthesis, offering step-by-step instructions for the preparation of key intermediates and their subsequent transformation into fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a readily accessible and highly reactive building block for organic synthesis. The presence of two vicinal chlorine atoms on the tetrahydrofuran ring provides two electrophilic centers that can readily undergo nucleophilic substitution reactions. This dual reactivity allows for the facile introduction of various functionalities, setting the stage for subsequent intramolecular cyclization reactions to construct novel fused heterocyclic scaffolds. The tetrahydrofuran core itself is a prevalent motif in many biologically active natural products and pharmaceuticals, making its derivatives attractive targets for drug discovery programs.

This document outlines synthetic strategies for leveraging this compound to create N-heterocycles, S-heterocycles, and N,S-heterocycles, providing detailed experimental protocols, tabulated data for key compounds, and visual representations of the synthetic pathways.

Synthesis of Key Intermediates via Nucleophilic Substitution

The primary strategy for derivatizing this compound involves the sequential or simultaneous displacement of the two chloride atoms by various nucleophiles. The choice of nucleophile dictates the nature of the resulting heterocyclic system.

Synthesis of 3,4-Diazidotetrahydrofuran (a Precursor for N-Heterocycles)

The reaction of this compound with sodium azide provides a versatile intermediate, 3,4-diazidotetrahydrofuran. The azide functionalities can be subsequently reduced to amines or participate in cycloaddition reactions. The synthesis of azido-substituted heterocycles from polychlorinated precursors is a well-established method.[1]

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (2.5 eq).[2]

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 3,4-diazidotetrahydrofuran.

-

Purify the crude product by column chromatography on silica gel.

Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

Synthesis of Tetrahydrofuran-3,4-dithiol (a Precursor for S-Heterocycles)

The reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, can yield the corresponding dithiol.

Experimental Protocol:

-

Method A (using Sodium Hydrosulfide):

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of sodium hydrosulfide (2.2 eq) in ethanol dropwise at room temperature.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the mixture, neutralize with a dilute acid (e.g., 1 M HCl), and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude dithiol.

-

-

Method B (using Thiourea):

-

To a solution of this compound (1.0 eq) in ethanol, add thiourea (2.2 eq).

-

Reflux the mixture for 12 hours to form the bis-isothiouronium salt.

-

Cool the reaction mixture and add a solution of sodium hydroxide (4.0 eq) in water.

-

Reflux the mixture for an additional 4-6 hours to hydrolyze the salt.

-

Cool, acidify with dilute HCl, and extract with diethyl ether to obtain the crude dithiol.

-

Synthesis of Novel Heterocyclic Compounds

The prepared intermediates can be used to construct a variety of fused heterocyclic systems.

Synthesis of Furo[3,4-b]pyrazines

The condensation of a 3,4-diaminotetrahydrofuran derivative (obtained from the reduction of 3,4-diazidotetrahydrofuran) with a 1,2-dicarbonyl compound is a common strategy for the synthesis of pyrazine-fused systems.[3][4][5]

Experimental Protocol:

-

Reduction of 3,4-Diazidotetrahydrofuran:

-

Dissolve 3,4-diazidotetrahydrofuran (1.0 eq) in methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain crude 3,4-diaminotetrahydrofuran. Due to its potential instability, it is often used immediately in the next step.

-

-

Condensation to form Furo[3,4-b]pyrazine:

-

Dissolve the crude 3,4-diaminotetrahydrofuran (1.0 eq) in ethanol.

-

Add an equimolar amount of a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl).

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired furo[3,4-b]pyrazine derivative.

-

Synthesis of Dithieno[3,4-b:3',4'-e][3][6]dithiin Analogs

The reaction of tetrahydrofuran-3,4-dithiol with a suitable dielectrophile can lead to the formation of novel sulfur-containing fused systems, analogous to the well-studied dithieno[3,4-b:3',4'-d]thiophene systems.[6][7]

Experimental Protocol:

-

Dissolve tetrahydrofuran-3,4-dithiol (1.0 eq) in a suitable solvent such as DMF or ethanol.

-

Add a base (e.g., sodium hydride or potassium carbonate) (2.2 eq) to generate the dithiolate.

-

Add a dielectrophile (e.g., 1,2-dibromoethane, oxalyl chloride) (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Data Presentation

Table 1: Summary of Proposed Reactions and Expected Products

| Starting Material | Reagent(s) | Proposed Product | Potential Heterocyclic System |

| This compound | 1. NaN₃ 2. H₂, Pd/C 3. R-CO-CO-R' | 2,3-Disubstituted-5,6,7,8-tetrahydrofuro[3,4-b]pyrazine | Furo[3,4-b]pyrazine |

| This compound | 1. NaSH or Thiourea/NaOH 2. Br-CH₂-CH₂-Br | 2,3,5,6,7,8-Hexahydro-[3][6]dithiino[2,3-c]furan | [3][6]Dithiino[2,3-c]furan |

| This compound | 1. o-Phenylenediamine | 2,3,5,6,7,8-Hexahydrofuro[3,4-b]quinoxaline | Furo[3,4-b]quinoxaline |

| This compound | 1. 2-Aminoethanethiol | 2,3,5,6,7,8-Hexahydrofuro[3,4-b][3][6]thiazepine | Furo[3,4-b][3][6]thiazepine |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways from this compound.

Experimental Workflow for Furo[3,4-b]pyrazine Synthesis

Caption: Workflow for Furo[3,4-b]pyrazine synthesis.

Conclusion

This compound serves as a promising and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. The methodologies presented here, based on established nucleophilic substitution and subsequent cyclization reactions, provide a solid foundation for the exploration of new chemical space. The resulting fused tetrahydrofuran derivatives are of significant interest to the fields of medicinal chemistry and materials science, and these protocols are intended to facilitate their discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.

References

- 1. Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some thermal reactions of the tetrafluoro-compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Sodium Azide [commonorganicchemistry.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, polymerization and characterization of substituted dithieno[3,4-b:3′,4′-d]thiophenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Grignard Reactions with 3,4-Dichlorotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals